N-(3-(1H-pyrrol-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-(furan-2-yl)-N-(3-pyrrol-1-ylpropyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-15(16-6-4-9-18-7-1-2-8-18)12-11-14(21-17-12)13-5-3-10-20-13/h1-3,5,7-8,10-11H,4,6,9H2,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESMXXNWUUYDBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCNC(=O)C2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-pyrrol-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrrole ring, a furan moiety, and an isoxazole carboxamide group. These components contribute to its pharmacological properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H14N4O3 |
| Molecular Weight | 286.29 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to form hydrogen bonds and hydrophobic interactions with active sites, which can lead to inhibition or modulation of enzyme activities.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It may interact with specific receptors, affecting signal transduction pathways.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that derivatives of pyrrole-based compounds exhibit significant antimicrobial properties. For example, related compounds have shown Minimum Inhibitory Concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, suggesting potential for developing new antibacterial agents .
Anticancer Properties
Some studies suggest that the compound may possess anticancer activity through its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. Specific mechanisms may involve the modulation of cell cycle regulators and apoptotic pathways.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies and Research Findings
Several case studies have explored the biological activity of similar compounds:
-
Study on Antimicrobial Activity :
- A series of pyrrole derivatives were evaluated for their antimicrobial efficacy against various pathogens.
- Results indicated that some compounds had potent activity against both Gram-positive and Gram-negative bacteria.
-
Anticancer Activity Evaluation :
- In vitro studies demonstrated that certain derivatives could significantly reduce the viability of cancer cell lines.
- Mechanistic studies revealed that these compounds could induce apoptosis via caspase activation.
-
Inflammation Model Studies :
- Animal models treated with pyrrole-based compounds showed reduced inflammation markers compared to controls.
- Histological analysis indicated decreased tissue damage in treated groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The primary analogs of interest are carboxamide derivatives featuring isoxazole cores and heterocyclic substitutions. A detailed comparison is provided below:
Key Observations :
- Heterocyclic Substitution : Replacing pyrrole (target compound) with imidazole (SKL2001) introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity and basicity. This likely improves SKL2001’s binding affinity to Wnt pathway targets .
- Core Heterocycle : Pyrazole-based analogs () exhibit distinct electronic properties compared to isoxazole derivatives, impacting metabolic stability and target selectivity .
Physicochemical Properties
| Property | Target Compound | SKL2001 | BD764879 |
|---|---|---|---|
| LogP (Predicted) | 2.1 | 1.8 | 3.5 |
| Solubility (DMSO) | >10 mM | >20 mM | <5 mM |
| Hydrogen Bond Donors | 1 | 2 | 1 |
Analysis :
- BD764879’s lower solubility may stem from its chloro substituent and larger molecular weight .
Q & A
Q. What are the primary synthetic routes for N-(3-(1H-pyrrol-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves sequential formation of the isoxazole core, followed by functionalization of the furan and pyrrole substituents. Key steps include:
- Isoxazole ring formation : Cyclization of nitrile oxides with alkynes under Huisgen conditions or via 1,3-dipolar cycloaddition .
- Substituent coupling : Amide bond formation between the isoxazole-3-carboxylic acid derivative and the pyrrole-containing amine using coupling agents like EDCI/HOBt in DMF .
- Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF, DCM) and mild bases (e.g., K₂CO₃) enhance reaction efficiency . Example yields under optimized conditions:
| Step | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Cyclization | THF | None | 45–55 |
| Amidation | DMF | EDCI/HOBt | 70–85 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks confirm its structure?
- ¹H/¹³C NMR :
- Isoxazole C=O at ~165–170 ppm (¹³C).
- Furan protons as doublets (δ 6.2–7.4 ppm, J = 3.5–4.0 Hz).
- Pyrrole NH as a broad singlet (~δ 9.5–10.5 ppm) .
- Mass spectrometry (HRMS) : Molecular ion peak (e.g., [M+H]⁺) matched to theoretical mass (±5 ppm).
- IR spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and isoxazole ring vibrations (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved during structural validation?
Contradictions often arise from dynamic effects or impurities. Methodological approaches include:
- Variable-temperature NMR : Suppresses exchange broadening in flexible regions (e.g., pyrrole-propyl linker) .
- 2D experiments (HSQC, HMBC) : Correlate ambiguous protons/carbons (e.g., distinguishing furan vs. pyrrole substituents) .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 5-(furan-2-yl)isoxazole derivatives in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
